

Chemical Identity of Quinol Sulfate

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Quinol sulfate

CAS No.: 17438-29-8

Cat. No.: S568618

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Before troubleshooting, proper identification of the compound is essential. Here are the key identifiers for **Quinol Sulfate** [1]:

Property	Description
Chemical Name	Quinol Sulfate [1]
CAS Registry Number	17438-29-8 [1]
Molecular Formula	$C_6H_6O_5S$ [1]
Molecular Weight	190.17 g/mol [1]
SMILES	<chem>C1=CC(=CC=C1O[S](=O)(=O)O)O</chem> [1]
InChI Key	FPXPQMOQWJZYBL-UHFFFAOYSA-N [1]
Density	1.67 g/cm ³ (Calculated) [1]

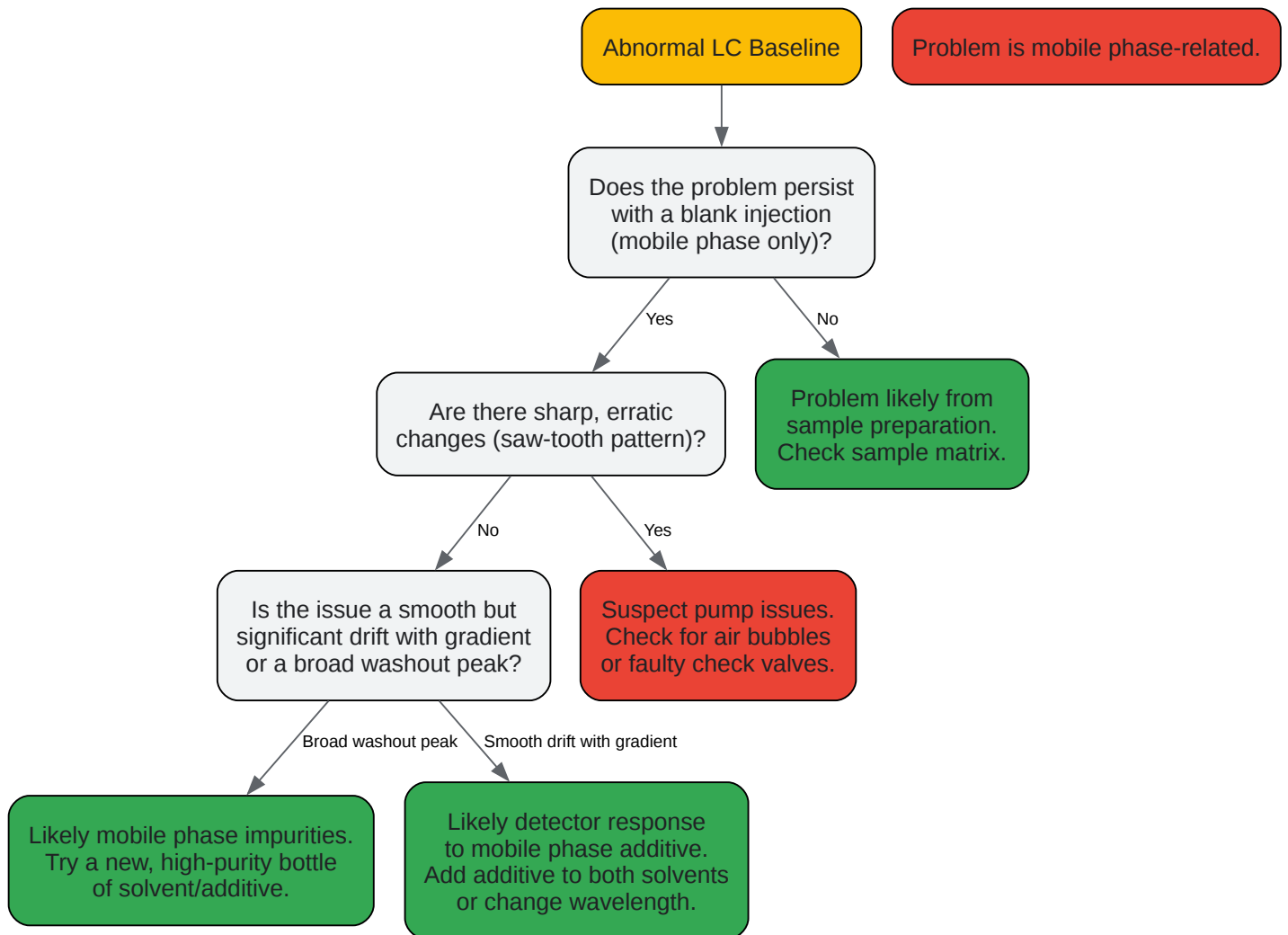
The molecular structure of **Quinol Sulfate** can be visualized for reference. The following diagram uses the DOT language and can be rendered with Graphviz.

HPLC Purity Assessment Troubleshooting

Liquid Chromatography (LC) is a standard technique for purity assessment. The table below outlines common baseline issues and their solutions, synthesized from expert troubleshooting guides [2].

Problem Symptom	Potential Cause	Troubleshooting Action	Underlying Principle
High & changing baseline in gradient run; "ghost peaks" even with no sample.	Mobile phase impurities (e.g., in water, organic solvent, or additives).	Switch to a different brand or a higher grade (e.g., LC-MS grade) of the suspected solvent/additive.	Highly pure solvents minimize interfering signals, especially with sensitive detectors like MS [2] [3].
Large, broad peak at the end of a gradient or during a column wash.	Impurities in the mobile phase that are strongly retained on the column.	Incorporate a stronger washing step in the method; use purer mobile phase components.	Impurities accumulate on-column and elute as a broad band when the solvent strength is increased [2].
Saw-tooth pattern or erratic baseline noise in UV detection.	Inconsistent mobile phase composition due to a malfunctioning pump (e.g., sticky check valve, air bubble).	Purge the pump lines; inspect and clean or replace pump check valves.	A faulty pump causes fluctuations in the mixture of A/B solvents, changing the UV absorbance arriving at the detector [2].
Baseline drift with changing mobile phase composition, especially at low UV wavelengths.	Detector response to a UV-absorbing mobile phase additive (e.g., formate, acetate).	Add the same concentration of additive to both A and B solvents; or use a higher, less-absorbing detection wavelength.	The concentration of the additive at the detector becomes constant (if added to both solvents) or its absorbance is reduced [2].
General drift , particularly with Refractive Index (RI) detection.	Temperature fluctuations affecting the detector cell.	Ensure the detector is thermally stabilized; control the laboratory ambient temperature.	The RI detector signal is highly sensitive to temperature changes [2].

The following workflow diagram maps the logical process for diagnosing these baseline issues.



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Key Experimental Protocols

For reliable results, adhere to these general protocols for HPLC purity assessment:

- **Mobile Phase Preparation:** Always use **high-purity solvents** (e.g., LC-MS grade) specifically designed for instrumental analyses to minimize baseline noise and ghost peaks [2] [3]. Consistently use the highest purity additives available. Prepare mobile phase fresh daily and filter through a 0.45 μm or 0.22 μm membrane filter.
- **System Suitability Test:** Before analyzing experimental samples, run a series of blank injections (mobile phase only) to establish a clean baseline profile. This helps identify any contamination originating from the system or mobile phase itself [2].
- **Column Washing and Storage:** As part of the method, include a strong washing step (e.g., with a high percentage of organic solvent) at the end of a sequence to elute any strongly retained compounds or impurities, preserving column life and performance [2].

Filling the Knowledge Gaps

While the information above provides a strong foundation, your technical support center can be enhanced by adding the following:

- **Validated Analytical Methods:** The core requirement for a formal purity assessment is a validated method. I was unable to locate a specific, official method for **Quinol Sulfate**. You could search databases like **AOAC Official Methods of Analysis** [4] or major pharmacopoeias (USP, EP) for standardized methods.
- **Specific Chromatographic Conditions:** For **Quinol Sulfate**, optimal column type, mobile phase pH, and detection wavelength are critical. These can be determined experimentally or found in scientific literature.
- **Stability Data:** Information on the compound's stability in solution and under various storage conditions is vital for ensuring the reliability of your assessment over time.

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References

1. CAS # 17438-29-8, Quinol : more information. Sulfate [chemblink.com]
2. Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? | LCGC International [chromatographyonline.com]

3. - High Solvents for Instrumental Analyses Purity [sigmaaldrich.com]

4. of Analysis Program - Official INTERNATIONAL Methods AOAC [aoac.org]

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Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

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